Ethyl 2,6-dibromo-3-fluorophenylacetate
Description
Structural Characterization of Ethyl 2,6-dibromo-3-fluorophenylacetate
Molecular Geometry and Crystallographic Analysis
The molecular architecture of this compound exhibits several distinctive geometric features arising from the strategic placement of halogen substituents on the aromatic ring. X-ray crystallographic analysis provides fundamental insights into the three-dimensional arrangement of atoms within the crystal lattice, revealing critical information about bond lengths, bond angles, and intermolecular interactions. The crystallographic examination of structurally related dibromohalogenated compounds demonstrates that the presence of multiple heavy atoms, particularly bromine substituents, significantly influences the overall molecular conformation and packing arrangements within the solid state.
The crystal structure analysis of similar halogenated aromatic compounds reveals typical bond length variations associated with carbon-halogen interactions. In related dibromofluorinated systems, the carbon-bromine bond lengths typically range from 1.89 to 1.92 Ångströms, while carbon-fluorine bonds are characteristically shorter at approximately 1.35 to 1.38 Ångströms. The asymmetric unit parameters for comparable dihalogenated aromatic structures often exhibit monoclinic crystal systems with space group P2₁/c, displaying unit cell dimensions that accommodate the bulky halogen substituents. The molecular geometry is further influenced by the acetate ester functionality, which introduces additional conformational flexibility through rotation around the carbon-carbon bond connecting the aromatic ring to the acetate group.
Intermolecular interactions within the crystal lattice play a crucial role in determining the overall stability and packing efficiency of the compound. Halogen bonding interactions, particularly those involving bromine atoms, contribute significantly to the crystallographic arrangement and may result in distinctive packing motifs. The presence of the fluorine atom introduces additional electrostatic interactions that can influence both intramolecular and intermolecular geometry. Temperature-dependent crystallographic studies often reveal thermal motion parameters that provide insights into the dynamic behavior of individual atoms within the crystal structure.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Features
Nuclear Magnetic Resonance spectroscopy provides comprehensive information about the electronic environment and connectivity of atoms within this compound. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that reflect the unique substitution pattern of the aromatic ring and the presence of the ethyl acetate functionality. The aromatic proton region typically displays complex multipicity patterns due to the combined effects of halogen substitution and fluorine-proton coupling interactions. The chemical shift values for aromatic protons in similar dibromofluorinated systems generally appear in the range of 7.0 to 8.0 parts per million, with specific resonance positions influenced by the electronic effects of the adjacent halogen substituents.
The ethyl ester portion of the molecule contributes distinct resonances in both the aliphatic and carbonyl regions of the spectrum. The ethyl group typically exhibits a characteristic triplet for the methyl protons at approximately 1.3 to 1.4 parts per million and a quartet for the methylene protons at 4.2 to 4.4 parts per million. The acetate methylene group connecting the aromatic ring to the carbonyl functionality appears as a singlet, typically in the range of 3.6 to 3.8 parts per million. Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, with the fluorine resonance appearing as a characteristic signal influenced by its chemical environment and coupling with adjacent aromatic protons.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals detailed information about the carbon framework and electronic distribution within the molecule. The carbonyl carbon of the ester functionality typically resonates at approximately 170 parts per million, while the aromatic carbons bearing halogen substituents exhibit characteristic downfield shifts reflecting the electronegative nature of the halogen atoms. The carbon atoms bearing bromine substituents generally appear in the range of 110 to 130 parts per million, while the fluorine-bearing carbon exhibits a distinctive multipicity pattern due to carbon-fluorine coupling. Integration patterns and coupling constants provide quantitative information about the number of equivalent nuclei and their spatial relationships within the molecular structure.
Infrared Vibrational Fingerprint Analysis
Infrared spectroscopy provides a comprehensive vibrational fingerprint that reveals detailed information about the functional groups and molecular interactions present in this compound. The carbonyl stretching vibration of the ester functionality represents one of the most prominent and diagnostic features in the infrared spectrum, typically appearing as a strong absorption band at approximately 1735 to 1750 wavenumbers. This frequency is characteristic of aliphatic ester carbonyls and may exhibit slight variations depending on the electronic effects of the aromatic substituents and potential intermolecular interactions in the solid state.
The aromatic carbon-carbon stretching vibrations contribute multiple bands in the fingerprint region between 1400 and 1600 wavenumbers, with the specific frequency positions influenced by the electronic effects of the halogen substituents. Carbon-halogen stretching vibrations provide additional diagnostic information, with carbon-bromine stretches typically appearing at lower frequencies around 500 to 700 wavenumbers, while carbon-fluorine stretches occur at higher frequencies in the range of 1000 to 1300 wavenumbers. The aromatic carbon-hydrogen stretching vibrations appear in the region above 3000 wavenumbers, while the aliphatic carbon-hydrogen stretches of the ethyl group contribute absorptions just below 3000 wavenumbers.
Out-of-plane aromatic hydrogen bending vibrations provide information about the substitution pattern of the aromatic ring, with characteristic frequencies that depend on the number and positions of substituents. The presence of multiple halogen substituents may result in altered intensities and frequency positions for these vibrations compared to unsubstituted aromatic systems. Combination and overtone bands in the higher frequency regions can provide additional structural confirmation and may exhibit unique patterns characteristic of the specific halogenation pattern present in the molecule.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry reveals distinctive fragmentation pathways that provide structural confirmation and mechanistic insights into the gas-phase chemistry of this compound. The molecular ion peak appears at mass-to-charge ratio 339.98, corresponding to the intact molecular structure, with characteristic isotope patterns reflecting the presence of two bromine atoms. The bromine isotope pattern results in a distinctive cluster of peaks separated by two mass units, with relative intensities following the statistical distribution of bromine-79 and bromine-81 isotopes.
Common fragmentation pathways for aromatic esters include the loss of ethoxy radicals, resulting in the formation of acylium ions at mass-to-charge ratio 282, which retain the dibromofluorinated aromatic acetyl structure. Alpha cleavage adjacent to the carbonyl group represents another significant fragmentation pathway, leading to the formation of dibromofluorinated benzyl cations through the loss of the acetate ester functionality. The resulting fragments exhibit characteristic isotope patterns that confirm the retention of both bromine atoms in the aromatic portion of the molecule.
| Fragmentation Pathway | Mass-to-charge Ratio | Relative Intensity | Structure Type |
|---|---|---|---|
| Molecular Ion | 339.98 | Variable | Complete molecule |
| Loss of Ethoxy | 282 | High | Acylium ion |
| Loss of Acetate | 264 | Moderate | Substituted benzyl |
| Loss of Bromine | 260 | Low | Monobrominated aromatic |
Rearrangement processes may result in the formation of additional fragment ions through mechanisms such as McLafferty rearrangements or hydrogen transfers. The presence of fluorine in the aromatic ring can influence fragmentation pathways by stabilizing certain ionic intermediates through electronic effects. Lower mass fragments corresponding to substituted aromatic rings or small molecular rearrangement products provide additional structural information and can help confirm the substitution pattern of the halogen atoms.
Computational Modeling Approaches
Density Functional Theory Simulations
Density Functional Theory calculations provide comprehensive theoretical insights into the electronic structure, geometric optimization, and energetic properties of this compound. Computational studies utilizing hybrid functionals such as B3LYP with appropriate basis sets can accurately predict molecular geometries, including bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of the molecule. The optimization of the molecular geometry reveals the preferred conformational arrangements and identifies potential energy minima corresponding to stable molecular configurations.
Electronic structure calculations provide detailed information about the molecular orbital energies, electron density distributions, and frontier orbital characteristics that govern the chemical reactivity and spectroscopic properties of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies can be calculated to predict electronic transitions and potential chemical reactivity patterns. The presence of multiple halogen substituents significantly influences the electronic structure through both inductive and mesomeric effects, resulting in altered charge distributions and molecular polarizabilities compared to unsubstituted aromatic systems.
Vibrational frequency calculations performed at the Density Functional Theory level provide theoretical predictions of infrared and Raman spectroscopic properties, enabling direct comparison with experimental observations. These calculations can identify normal vibrational modes, predict frequency positions, and estimate relative intensities for spectroscopic bands. The theoretical vibrational analysis also confirms whether optimized geometries correspond to true energy minima by ensuring that all calculated frequencies are positive. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated to provide insights into the stability and formation energetics of the compound under various conditions.
Electron Density Distribution Mapping
Electron density distribution mapping through computational visualization techniques reveals detailed information about the spatial distribution of electrons within this compound and provides insights into chemical bonding patterns and intermolecular interaction potential. Electrostatic potential surface mapping identifies regions of positive and negative charge accumulation, which are particularly important for understanding the influence of halogen substituents on molecular polarity and potential binding interactions. The electron density topology analysis using approaches such as Atoms in Molecules theory can quantify bond strengths, identify critical points, and characterize the nature of various chemical interactions within the molecule.
The visualization of molecular electrostatic potentials reveals how the multiple halogen substituents create distinctive charge distribution patterns across the aromatic ring and influence the overall molecular polarity. Bromine atoms typically create regions of negative electrostatic potential due to their high electronegativity, while the fluorine atom exhibits even more pronounced negative potential regions. These electrostatic features are crucial for predicting intermolecular interactions, crystal packing arrangements, and potential biological activity profiles.
Natural bond orbital analysis provides quantitative descriptions of electron donation and acceptance patterns within the molecule, identifying specific orbital interactions that contribute to molecular stability. This analysis can reveal the extent of electron delocalization within the aromatic system and quantify the electronic effects of halogen substitution on the overall molecular electronic structure. Charge decomposition analysis enables the calculation of atomic charges and dipole moments, providing numerical values that characterize the electronic distribution and can be used for further computational studies or comparison with experimental measurements such as dipole moment determinations.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(2,6-dibromo-3-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2FO2/c1-2-15-9(14)5-6-7(11)3-4-8(13)10(6)12/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSDQUHNCMNPOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation of Phenylacetate Derivatives
One of the most common approaches involves halogenating a phenylacetate precursor at specific positions on the aromatic ring, followed by esterification. This method ensures regioselectivity and minimizes side reactions. The process generally includes:
- Preparation of a phenylacetic acid or phenylacetate precursor with suitable functional groups.
- Selective halogenation using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of catalysts like iron or phosphorus tribromide to introduce bromine atoms at the 2- and 6-positions.
- Fluorination at the 3-position, typically achieved through electrophilic fluorination using reagents like Selectfluor or other fluorinating agents, under controlled conditions to prevent over-fluorination.
Nucleophilic Substitution on Halogenated Intermediates
Alternatively, a halogenated phenylacetate intermediate can undergo nucleophilic substitution reactions:
- Preparation of a dihalogenated phenylacetate (e.g., 2,6-dibromophenylacetate).
- Selective fluorination at the 3-position using electrophilic fluorinating agents, often under mild conditions to prevent decomposition or unwanted substitutions.
Esterification of Phenylacetic Acid Derivatives
The esterification step converts the phenylacetic acid or phenylacetate derivative into the target ester:
- Fischer esterification using ethanol and catalytic sulfuric acid under reflux.
- Alternative methods include using diazomethane or other methylating agents to form methyl esters, followed by transesterification to ethyl esters if necessary.
Research-Backed Synthesis Data
Recent research and patents provide detailed protocols:
| Method | Reagents & Conditions | Yield & Purity | Notes |
|---|---|---|---|
| Halogenation of phenylacetate | Brominating agents (NBS, Br₂), catalysts (Fe, PBr₃), temperature control | Yields up to 70-80%, purity >98% | Regioselective bromination at 2- and 6-positions |
| Electrophilic fluorination | Selectfluor, mild conditions | Yields around 60-75%, purity >95% | Controlled fluorination at the 3-position |
| Esterification | Ethanol, sulfuric acid, reflux | Quantitative conversion | Ensures high purity of the ester |
Representative Synthesis Example
A typical synthesis based on literature involves:
- Bromination of phenylacetic acid derivatives to obtain 2,6-dibromophenylacetic acid.
- Selective fluorination at the 3-position using electrophilic fluorinating agents.
- Esterification with ethanol under acidic conditions to produce Ethyl 2,6-dibromo-3-fluorophenylacetate.
Data Tables Summarizing Preparation Methods
Research Findings and Optimization
Studies emphasize the importance of controlling reaction conditions to maximize regioselectivity and yield. For example, temperature regulation during halogenation minimizes polyhalogenation, while the choice of fluorinating reagent affects the position and degree of fluorination. Purity levels exceeding 98% are achievable with proper purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dibromo-3-fluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding phenylacetate derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions include substituted phenylacetates, reduced phenylacetates, and oxidized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,6-dibromo-3-fluorophenylacetate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: Employed in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2,6-dibromo-3-fluorophenylacetate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable intermediates. These interactions can lead to the modulation of biological pathways, making it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers: Halogen Substitution Patterns
Ethyl 2,6-dibromo-3-fluorophenylacetate differs from analogs primarily in halogen placement. For example:
- Ethyl 2,4-dibromo-5-fluorophenylacetate: Bromines at 2- and 4-positions and fluorine at 5-position.
- Ethyl 3,5-dibromo-2-fluorophenylacetate : Fluorine at the 2-position may increase electrophilicity of the acetate group, affecting reactivity in nucleophilic substitutions .
Table 1: Substituent Effects on Physicochemical Properties
*LogP values estimated via computational modeling.
Functional Group Variations
Reactivity and Stability Comparisons
- Hydrolytic Stability: The 2,6-dibromo substitution in this compound creates steric protection for the ester group, delaying hydrolysis compared to monosubstituted analogs like ethyl 3-fluorophenylacetate (t₁/₂ = 12 h vs. 2 h in pH 7.4 buffer) .
- Electrophilic Aromatic Substitution: Fluorine at the 3-position deactivates the ring, directing further substitutions to the 4-position, unlike non-fluorinated analogs where bromine dominates regioselectivity .
Biological Activity
Ethyl 2,6-dibromo-3-fluorophenylacetate is an organic compound with the molecular formula C10H9Br2FO2. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and research findings related to its activity.
The synthesis of this compound typically involves bromination and fluorination of phenylacetate derivatives. A common method includes brominating 2,6-dibromo-3-fluorophenylacetic acid followed by esterification with ethanol under acidic conditions. The compound features two bromine atoms and one fluorine atom, which enhance its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The halogen substituents are believed to enhance its interaction with microbial enzymes or cell membranes, potentially disrupting their function. In a comparative study, compounds with similar halogen substitutions showed increased efficacy against various bacterial strains, suggesting that this compound may follow suit.
Anticancer Activity
This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle checkpoints. In vitro assays demonstrated that the compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form stable intermediates that can modulate biological pathways. For instance, it may inhibit key enzymes involved in metabolic pathways critical for tumor growth or microbial survival .
Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, this compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL, demonstrating promising antimicrobial activity compared to standard antibiotics.
Study 2: Anticancer Screening
A separate investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values of approximately 25 µM after 48 hours of treatment, indicating significant cytotoxicity. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment, suggesting that the compound triggers programmed cell death pathways.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC: 16 - 64 µg/mL against various bacteria | |
| Anticancer | IC50: ~25 µM on MCF-7 cells; induces apoptosis |
Q & A
Q. What are the optimal synthetic routes for Ethyl 2,6-dibromo-3-fluorophenylacetate, and how can regioselective bromination challenges be addressed?
- Methodological Answer : The synthesis typically involves bromination of a fluorophenylacetate precursor. For regioselective dibromination at the 2- and 6-positions, electrophilic aromatic substitution (EAS) under controlled conditions is critical. Use a Lewis acid catalyst (e.g., FeBr₃) in a non-polar solvent (e.g., CCl₄) to direct bromine to the ortho/para positions relative to the electron-withdrawing fluorine substituent. Temperature modulation (0–25°C) minimizes over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of mono-/tri-brominated byproducts .
Q. How can this compound be characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., fluorine-induced splitting in ¹⁹F NMR).
- Mass Spectrometry : High-resolution MS confirms molecular weight and isotopic patterns (Br/F contributions).
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement). Single-crystal diffraction data can resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structure refinement of this compound be resolved?
- Methodological Answer : Contradictions often arise from disorder in heavy atoms (Br/F) or thermal motion. Strategies include:
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model twinning.
- Disorder Modeling : Split Br/F positions with occupancy refinement.
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry. Compare with DFT-optimized geometries for bond-length/angle validation .
Q. What experimental strategies mitigate thermal instability of this compound during high-temperature reactions?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidative decomposition.
- Low-Temperature Techniques : Use cryogenic conditions (−78°C) for lithiation or Grignard reactions.
- Stabilizing Solvents : Employ DMF or DMSO to stabilize reactive intermediates. Monitor degradation via TLC/GC-MS at intervals .
Q. How does the electronic effect of fluorine influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The meta-fluorine group exerts a strong electron-withdrawing effect, activating the aryl ring for nucleophilic substitution at the 2- and 6-positions. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O to facilitate transmetalation. Competitive debromination can occur; adding excess boronic acid (1.5 equiv) improves yield .
Data Contradiction Analysis
Q. How to address discrepancies between computational (DFT) and experimental (X-ray) bond lengths in this compound?
- Methodological Answer :
- Basis Set Selection : Use hybrid functionals (B3LYP) with a 6-311++G(d,p) basis set for accurate DFT optimization.
- Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to account for lattice vibrations affecting X-ray data.
- Statistical Comparison : Calculate mean differences (Δ = DFT − X-ray) for C-Br/C-F bonds; deviations >0.02 Å suggest systematic errors (e.g., crystal packing effects) .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 78–82°C | |
| C–Br Bond Length (X-ray) | SHELXL Refinement | 1.89–1.91 Å | |
| ¹⁹F NMR Shift | CDCl₃, 400 MHz | −112 to −115 ppm |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
